

Molecular weight and formula of N,N-Dimethylamidino Urea

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N,N-Dimethylamidino Urea*

Cat. No.: *B15572935*

[Get Quote](#)

An In-depth Technical Guide to N,N-Dimethylamidino Urea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **N,N-Dimethylamidino Urea**, a molecule of interest in metabolic and pharmaceutical research. This document details its chemical properties, potential synthetic approaches, and its known biological relevance, particularly in the context of metformin metabolism.

Core Molecular Data

N,N-Dimethylamidino Urea, also known as (E)-[amino(dimethylamino)methylidene]urea or N-Carbonylguanidine, is a small organic molecule with the following key identifiers and properties.

Property	Value	Citation(s)
Molecular Formula	C4H10N4O	[1]
Molecular Weight	130.15 g/mol	[1]
IUPAC Name	(E)- [amino(dimethylamino)methylid ene]urea	[1]
CAS Number	98026-16-5	
Computed XLogP3	-0.8	[1]
Hydrogen Bond Donor Count	3	[1]
Hydrogen Bond Acceptor Count	3	[1]
Rotatable Bond Count	2	[1]

Synthesis and Experimental Protocols

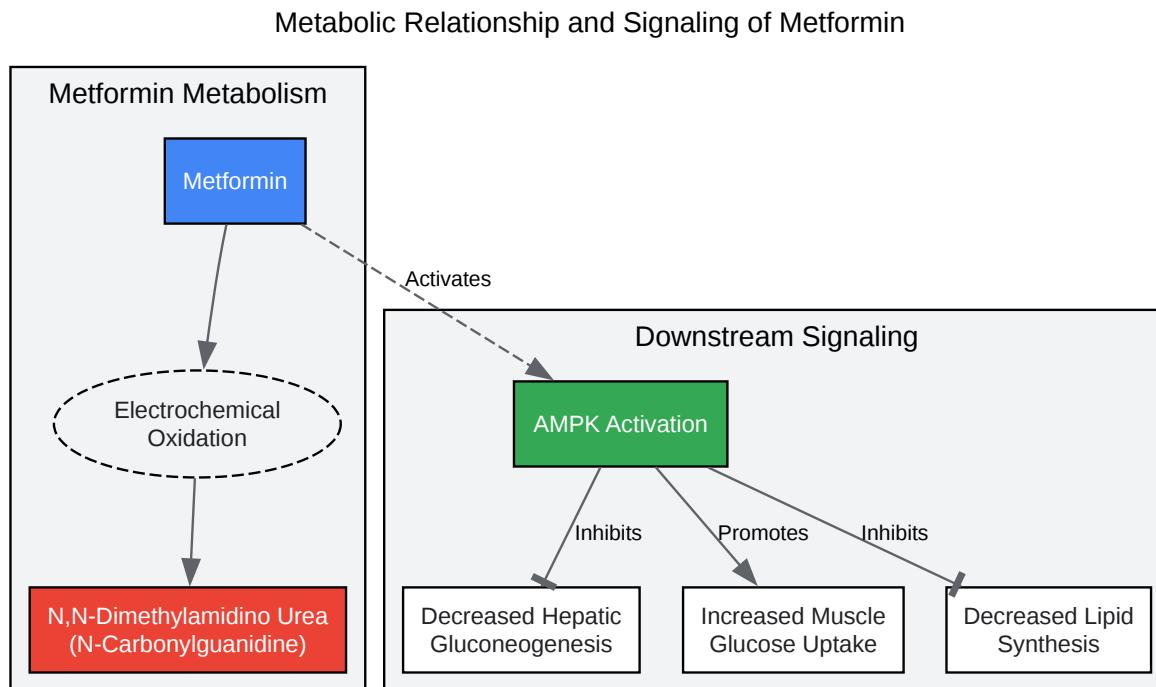
A specific, detailed experimental protocol for the synthesis of **N,N-Dimethylamidino Urea** is not extensively documented in publicly available literature. However, based on established methods for the synthesis of urea and amidinourea derivatives, a plausible synthetic route can be proposed. The following represents a generalized experimental protocol.

Proposed Synthesis: A common method for forming the urea backbone involves the reaction of an amine with an isocyanate or a phosgene equivalent.[\[2\]](#) For amidinourea derivatives, a multi-step synthesis is often required. One potential approach involves the reaction of an isonitrile with a urea in the presence of an acid chloride to form a formamidine urea.

Generalized Experimental Protocol for Amidinourea Synthesis:

- Reaction Setup:** To a solution of N,N-dimethylguanidine (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon), add a suitable acylating agent (e.g., triphosgene or carbonyldiimidazole (CDI)) (0.5 equivalents) dropwise at 0 °C.

- Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by an appropriate technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Work-up: Upon completion, the reaction mixture is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
- Extraction: The aqueous layer is extracted three times with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
- Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure **N,N-Dimethylamidino Urea**.
- Characterization: The final product should be characterized by spectroscopic methods such as ^1H NMR, ^{13}C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

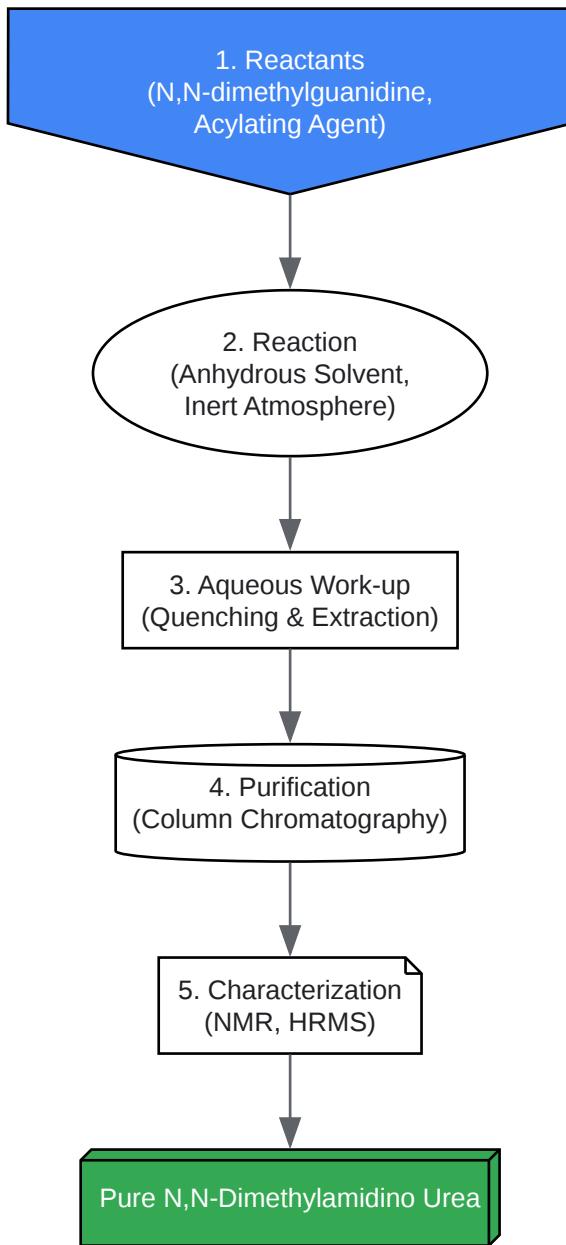

For a related compound, N,N'-bis(3-dimethylaminopropyl) urea, a patented synthesis process involves dissolving N,N-dimethyl-1,3-propanediamine in an organic solvent and reacting it with bis(trichloromethyl) carbonate.^[3] This is followed by neutralization with an alkali liquor and subsequent purification steps.^[3]

Biological Significance and Signaling

The primary known biological relevance of **N,N-Dimethylamidino Urea** is its role as an intermediate in the electrochemical oxidation of metformin.^[4] Metformin is a first-line medication for the treatment of type 2 diabetes. Therefore, **N,N-Dimethylamidino Urea** can serve as a marker for studying the metabolic pathways of metformin *in vivo*.^[4]

While no specific signaling pathways have been directly attributed to **N,N-Dimethylamidino Urea**, its close relationship with metformin suggests a connection to the well-established signaling cascades regulated by this drug. The primary mechanism of metformin involves the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.

Below is a diagram illustrating the metabolic relationship and a simplified overview of the downstream signaling pathway of metformin.


[Click to download full resolution via product page](#)

Caption: Metabolic conversion of Metformin and its primary signaling pathway.

Experimental Workflow for Synthesis

The following diagram outlines a general experimental workflow for the proposed synthesis of **N,N-Dimethylamidino Urea**.

Generalized Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of **N,N-Dimethylamidino Urea**.

While **N,N-Dimethylamidino Urea** itself is not as extensively studied as its parent compound, metformin, its role as a metabolic intermediate presents opportunities for further research. Understanding its formation, stability, and potential biological activities could provide deeper insights into the pharmacology of metformin and may open new avenues for drug development.

and diagnostics. The information and protocols provided in this guide are intended to serve as a foundational resource for researchers embarking on the study of this intriguing molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N,N-Dimethylamidino Urea | C4H10N4O | CID 55289276 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC
[pmc.ncbi.nlm.nih.gov]
- 3. CN108299245B - Synthesis process of N, N' -bis (3-dimethylaminopropyl) urea - Google Patents [patents.google.com]
- 4. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Molecular weight and formula of N,N-Dimethylamidino Urea]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15572935#molecular-weight-and-formula-of-n-n-dimethylamidino-urea>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com